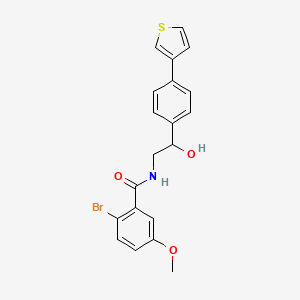

2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3S/c1-25-16-6-7-18(21)17(10-16)20(24)22-11-19(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,19,23H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSVYBBYHFSLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bromine atom, a hydroxy group, and a methoxy group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 403.5 g/mol |

| Melting Point | Not available |

| Solubility | Not available |

| CAS Number | Not available |

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and apoptosis.

Case Study: Anticancer Mechanism

In one study, a series of benzamide derivatives were synthesized and tested against breast cancer cells. These compounds demonstrated potent inhibitory effects on cell viability, with IC50 values in the micromolar range. The proposed mechanism involves the downregulation of proteins associated with cell cycle progression and survival pathways .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μM |

| Escherichia coli | 49 μM |

These findings suggest that the compound may disrupt bacterial cell division, potentially through inhibition of essential proteins involved in the process .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Disruption of Protein Interactions : It can interfere with protein-protein interactions necessary for bacterial cell division.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations

- N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide (): This compound features a dibromo-methoxybenzamide core but replaces the thiophene with a benzo[d]thiazole ring.

- 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o, ): Contains a phenethylamino-oxo side chain instead of the hydroxyethyl-thiophenyl group. The absence of a hydroxyl and presence of an oxo group could reduce hydrogen-bonding capacity, affecting solubility .

- 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide () :

Incorporates a benzoxazole ring and dichlorophenyl substituent, increasing molecular weight (492.15 g/mol) and lipophilicity compared to the target compound . - 2-Bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide () :

Replaces the thiophene with an imidazothiazole ring and introduces a fluorine atom, which may enhance metabolic stability and membrane permeability .

Key Structural Differences

| Feature | Target Compound | Analogues (Evidence) |

|---|---|---|

| Core Heterocycle | Thiophene (C4H3S) | Benzo[d]thiazole (1), Benzoxazole (10), Imidazothiazole (11) |

| Substituents | 2-Bromo, 5-methoxy, hydroxyethyl | 3,5-Dibromo (1), Dichlorophenyl (10), Fluorophenyl (11) |

| Molecular Weight | ~422.3 g/mol (estimated) | 377.05 (5), 492.15 (10), 432.3 (11) |

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.